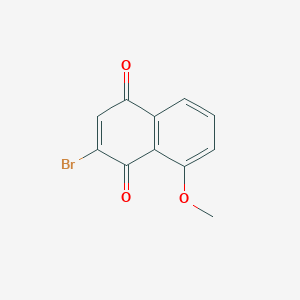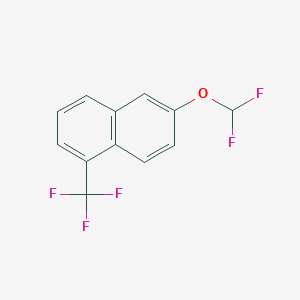
N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide is a synthetic organic compound belonging to the class of chromen derivatives It is characterized by the presence of a nitro group at the 6th position and an acetamide group at the 7th position of the chromen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide typically involves the condensation of 7-hydroxy-4-methylcoumarin with nitro-substituted acetamides. The reaction is often carried out in the presence of a base such as piperidine, which facilitates the formation of the desired product . The reaction conditions usually include heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include amino-substituted chromen derivatives, alkylated acetamides, and various chromen-based heterocycles.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the chromen ring structure allows the compound to intercalate with DNA, disrupting its function and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide.
N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide: A closely related compound with similar structural features.
Uniqueness
N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide is unique due to the specific positioning of the nitro and acetamide groups on the chromen ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
79014-12-3 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-(2,2-dimethyl-6-nitrochromen-7-yl)acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-7-12-9(6-11(10)15(17)18)4-5-13(2,3)19-12/h4-7H,1-3H3,(H,14,16) |
InChI Key |
CNKPYCPGLOXVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C=CC(OC2=C1)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)


![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)

![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)

![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)




